molecular formula C17H26N6O B5904172 4-[2-[[4-(1,3-Dimethylpyrazol-4-yl)pyrimidin-2-yl]amino]ethyl]-1-methylpiperidin-4-ol

4-[2-[[4-(1,3-Dimethylpyrazol-4-yl)pyrimidin-2-yl]amino]ethyl]-1-methylpiperidin-4-ol

Cat. No.: B5904172
M. Wt: 330.4 g/mol
InChI Key: QXBQYQQOVUPMLR-UHFFFAOYSA-N
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Description

4-[2-[[4-(1,3-Dimethylpyrazol-4-yl)pyrimidin-2-yl]amino]ethyl]-1-methylpiperidin-4-ol is a complex organic compound that features a combination of pyrazole, pyrimidine, and piperidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[[4-(1,3-Dimethylpyrazol-4-yl)pyrimidin-2-yl]amino]ethyl]-1-methylpiperidin-4-ol typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled using a palladium-catalyzed cross-coupling reaction.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through the hydrogenation of a pyridine derivative.

    Final Coupling: The final step involves coupling the piperidine ring with the pyrazole-pyrimidine intermediate using a suitable linker, such as an ethylamine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyrimidine ring, converting it to a dihydropyrimidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-[2-[[4-(1,3-Dimethylpyrazol-4-yl)pyrimidin-2-yl]amino]ethyl]-1-methylpiperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit protein kinases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of protein kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of downstream targets. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-[2-[[4-(1,3-Dimethylpyrazol-4-yl)pyrimidin-2-yl]amino]ethyl]-1-methylpiperidin-4-ol: shares structural similarities with other kinase inhibitors such as imatinib and dasatinib.

Uniqueness

    Selectivity: This compound exhibits high selectivity for certain protein kinases, making it a valuable tool in targeted cancer therapy.

    Stability: It has improved metabolic stability compared to some other kinase inhibitors, leading to better pharmacokinetic properties.

Properties

IUPAC Name

4-[2-[[4-(1,3-dimethylpyrazol-4-yl)pyrimidin-2-yl]amino]ethyl]-1-methylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O/c1-13-14(12-23(3)21-13)15-4-8-18-16(20-15)19-9-5-17(24)6-10-22(2)11-7-17/h4,8,12,24H,5-7,9-11H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBQYQQOVUPMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=NC(=NC=C2)NCCC3(CCN(CC3)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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